molecular formula C9H8F3NO2 B182028 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide CAS No. 332-34-3

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Cat. No. B182028
CAS RN: 332-34-3
M. Wt: 219.16 g/mol
InChI Key: OUTSPSLYNAJENA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the formula C9H8F3NO2 and a molecular weight of 219.1605 .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can be represented by the linear formula C9H8F3NO2 . The 3D structure of the compound can be viewed using computational chemistry software .

Scientific Research Applications

Synthesis and Chemical Properties

  • Crystalline Forms and Synthesis : 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its derivatives are studied for their crystalline forms and synthesis processes. For instance, a crystalline form of a similar compound (AZD-5423), a novel glucocorticoid receptor agonist, exhibited improved absorption after inhalation compared to other forms, and its effective large-scale syntheses have been described (Norman, 2013).
  • Green Synthesis Applications : This compound is involved in green chemistry applications, notably in the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a critical intermediate for producing azo disperse dyes. A novel Pd / C catalyst was developed for the efficient hydrogenation of related compounds, demonstrating the substance's relevance in eco-friendly chemical processes (Qun-feng, 2008).

Pharmaceutical and Medicinal Applications

  • Imaging Probe Development : Derivatives of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide have been explored as imaging probes for medical applications. For instance, a compound (AC90179) was investigated as a potential imaging probe for 5-HT2A receptors, although it was found to be unsuitable due to lack of tracer retention or specific binding (Prabhakaran et al., 2006).
  • Antibacterial Properties : Some derivatives have been synthesized and evaluated for their antibacterial properties. For example, fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, synthesized from related compounds, showed interesting activity against various bacteria, showcasing the compound's potential in developing antibacterial agents (Alharbi & Alshammari, 2019).

Enzyme Inhibition and Metal Complexes

  • Enzyme Inhibition : Derivatives of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide have been studied for their enzyme inhibitory activity, such as in the design and synthesis of Zn(II) complexes derived from different aryl acetamides. These complexes have been analyzed for their potential as enzyme inhibitors as well as antileishmanial and anticancer agents, indicating the compound's importance in medicinal chemistry (Sultana et al., 2016).

Chemical Reactions and Mechanisms

  • Reactions with Alkenes and Dienes : Studies have investigated the reactions of trifluoroacetamide with alkenes and dienes, leading to the formation of various complex compounds. These studies shed light on the intricate chemical behaviors and potential applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in synthetic organic chemistry (Shainyan et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSPSLYNAJENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186844
Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

CAS RN

332-34-3
Record name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Record name 332-34-3
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Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Record name 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Jautze, P Seiler, R Peters - Chemistry–A European Journal, 2008 - Wiley Online Library
The development of the first highly active enantioselective catalyst for the aza‐Claisen rearrangement of Z‐configured allylic trifluoroacetimidates generating valuable almost …
GH Whitetree - 2021 - digitalcommons.georgiasouthern …
The hydroamidation reaction is an attractive methodology for the construction of larger functional molecules. In our research, a baseline reactivity was established for the …
A Augurusa - 2016 - search.proquest.com
Phosphorus compounds have been traditionally thought of as Lewis donor ligands used in transition metal and organometallic chemistry. However, the versatility of phosphorus to act …
Number of citations: 3 search.proquest.com
JC Anderson, AS Kalogirou, GJ Tizzard - Tetrahedron, 2014 - Elsevier
The conjugate addition nitro-Mannich reactions of ethyl-β-nitroacrylate (1) and β-nitrostyrene (2) with electron rich aromatic nucleophiles, stabilized carbanions, alcohols, amines, thiols, …
Number of citations: 46 www.sciencedirect.com
A Aliev, JC Anderson, MK Corpinot, ESJ Gascoigne - Tetrahedron, 2018 - Elsevier
A range of novel β-nitroacetamides with an alkenyl- or alkynyl tether were synthesized using the deprotonative or conjugate addition nitro-Mannich reaction. They were subjected to …
Number of citations: 3 www.sciencedirect.com
JC Anderson, AJ Blake, PJ Koovits… - The Journal of Organic …, 2012 - ACS Publications
A range of nitroalkenes 1 and imines 3 derived from alkyl, aryl, and heteroaryl aldehydes underwent a tandem 1,4-hydride addition nitro-Mannich reaction to afford anti-rich β-…
Number of citations: 27 pubs.acs.org
H Guo, Y Wang, GF Du, B Dai, L He - Tetrahedron, 2015 - Elsevier
A novel amide bond formation reaction was developed via N-heterocyclic carbene (NHC)-catalysed direct amidation of vinyl esters. In the presence of 5.0 mol % NHC catalyst, a variety …
Number of citations: 25 www.sciencedirect.com

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